REACTION_CXSMILES
|
[C:1]([OH:12])(=[O:11])[C:2]1[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=1)[C:4]([OH:6])=[O:5].[CH2:13]([CH:15]1[O:17][CH2:16]1)Cl.[C:18](Cl)(=[O:28])[C:19]1[CH:27]=[CH:26][C:22]([C:23](Cl)=[O:24])=[CH:21][CH:20]=1.[CH2:30]1[O:32][CH:31]1[CH2:33][OH:34]>C1(C)C=CC=CC=1.C(N(CC)CC)C>[C:4]([O:6][CH2:26][CH:22]1[O:24][CH2:23]1)(=[O:5])[C:3]1[CH:2]=[CH:10][CH:9]=[C:8]([C:16]([O:34][CH2:33][CH:31]2[O:32][CH2:30]2)=[O:17])[CH:7]=1.[CH2:16]1[O:17][CH:15]1[CH2:13][O:5][C:4]([C:3]1[C:2]([C:1]([O:12][CH2:20][CH:19]2[O:28][CH2:18]2)=[O:11])=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:6].[C:18]([O:34][CH2:33][CH:31]1[O:32][CH2:30]1)(=[O:28])[C:19]1[CH:27]=[CH:26][C:22]([C:23]([O:5][CH2:13][CH:15]2[O:17][CH2:16]2)=[O:24])=[CH:21][CH:20]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)O)=CC=CC1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C(O1)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC(C(=O)OCC2CO2)=CC=C1)(=O)OCC1CO1
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(O1)COC(=O)C2=CC=CC=C2C(=O)OCC3CO3
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=C(C(=O)OCC2CO2)C=C1)(=O)OCC1CO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:12])(=[O:11])[C:2]1[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=1)[C:4]([OH:6])=[O:5].[CH2:13]([CH:15]1[O:17][CH2:16]1)Cl.[C:18](Cl)(=[O:28])[C:19]1[CH:27]=[CH:26][C:22]([C:23](Cl)=[O:24])=[CH:21][CH:20]=1.[CH2:30]1[O:32][CH:31]1[CH2:33][OH:34]>C1(C)C=CC=CC=1.C(N(CC)CC)C>[C:4]([O:6][CH2:26][CH:22]1[O:24][CH2:23]1)(=[O:5])[C:3]1[CH:2]=[CH:10][CH:9]=[C:8]([C:16]([O:34][CH2:33][CH:31]2[O:32][CH2:30]2)=[O:17])[CH:7]=1.[CH2:16]1[O:17][CH:15]1[CH2:13][O:5][C:4]([C:3]1[C:2]([C:1]([O:12][CH2:20][CH:19]2[O:28][CH2:18]2)=[O:11])=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:6].[C:18]([O:34][CH2:33][CH:31]1[O:32][CH2:30]1)(=[O:28])[C:19]1[CH:27]=[CH:26][C:22]([C:23]([O:5][CH2:13][CH:15]2[O:17][CH2:16]2)=[O:24])=[CH:21][CH:20]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)O)=CC=CC1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C(O1)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC(C(=O)OCC2CO2)=CC=C1)(=O)OCC1CO1
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(O1)COC(=O)C2=CC=CC=C2C(=O)OCC3CO3
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=C(C(=O)OCC2CO2)C=C1)(=O)OCC1CO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:12])(=[O:11])[C:2]1[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=1)[C:4]([OH:6])=[O:5].[CH2:13]([CH:15]1[O:17][CH2:16]1)Cl.[C:18](Cl)(=[O:28])[C:19]1[CH:27]=[CH:26][C:22]([C:23](Cl)=[O:24])=[CH:21][CH:20]=1.[CH2:30]1[O:32][CH:31]1[CH2:33][OH:34]>C1(C)C=CC=CC=1.C(N(CC)CC)C>[C:4]([O:6][CH2:26][CH:22]1[O:24][CH2:23]1)(=[O:5])[C:3]1[CH:2]=[CH:10][CH:9]=[C:8]([C:16]([O:34][CH2:33][CH:31]2[O:32][CH2:30]2)=[O:17])[CH:7]=1.[CH2:16]1[O:17][CH:15]1[CH2:13][O:5][C:4]([C:3]1[C:2]([C:1]([O:12][CH2:20][CH:19]2[O:28][CH2:18]2)=[O:11])=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:6].[C:18]([O:34][CH2:33][CH:31]1[O:32][CH2:30]1)(=[O:28])[C:19]1[CH:27]=[CH:26][C:22]([C:23]([O:5][CH2:13][CH:15]2[O:17][CH2:16]2)=[O:24])=[CH:21][CH:20]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)O)=CC=CC1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C(O1)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC(C(=O)OCC2CO2)=CC=C1)(=O)OCC1CO1
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(O1)COC(=O)C2=CC=CC=C2C(=O)OCC3CO3
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=C(C(=O)OCC2CO2)C=C1)(=O)OCC1CO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |